molecular formula C11H19NO3 B052298 N-4-Boc-aminocyclohexanone CAS No. 179321-49-4

N-4-Boc-aminocyclohexanone

Cat. No.: B052298
CAS No.: 179321-49-4
M. Wt: 213.27 g/mol
InChI Key: WYVFPGFWUKBXPZ-UHFFFAOYSA-N
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Description

N-4-Boc-aminocyclohexanone (CAS 179321-49-4) is a key intermediate in pharmaceutical and organic synthesis. Its molecular formula is C₁₁H₁₉NO₃, with a molecular weight of 213.27 g/mol . Structurally, it consists of a cyclohexanone ring substituted with a tert-butoxycarbonyl (Boc)-protected amine group at the 4-position. The Boc group enhances stability during synthetic workflows, particularly under basic or nucleophilic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (4-oxocyclohexyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of cyclohexanone with tert-butyl isocyanate in the presence of a base. The reaction is typically carried out in an organic solvent such as diethyl ether at low temperatures to control the reaction rate and yield .

Industrial Production Methods

In industrial settings, the production of tert-Butyl (4-oxocyclohexyl)carbamate often involves large-scale batch reactors. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-oxocyclohexyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry

N-4-Boc-aminocyclohexanone has shown promise in the field of medicinal chemistry, particularly in drug development targeting various diseases, including cancer and neurological disorders.

Antiproliferative Activity

Research indicates that this compound exhibits significant biological activity as an antiproliferative agent. Studies have demonstrated its ability to inhibit the proliferation of cancer cells in vitro, suggesting potential applications in cancer therapy. The mechanism of action involves interference with cellular signaling pathways related to cell growth and proliferation .

Drug Development

The compound is utilized in the synthesis of novel drug candidates due to its structural characteristics. It serves as a building block for creating more complex molecules that can target specific biological pathways. For instance, it has been employed in the development of compounds aimed at treating neurological disorders, leveraging its ability to modify amine functionalities selectively .

Organic Synthesis

This compound plays a crucial role as an intermediate in various organic synthesis processes.

Peptide Synthesis

The Boc protecting group allows for the selective modification of other functional groups within the molecule while preserving the amine functionality. This property is particularly useful in peptide synthesis, where maintaining the integrity of amino groups is essential for constructing complex peptide structures .

Synthesis of Bio-Inspired Compounds

Recent studies have highlighted its utility in synthesizing bio-inspired compounds with potential therapeutic applications. For example, it has been used in the Stork-enamine alkylation strategy to produce novel tricyclic spirolactams with significant yields . These compounds may exhibit unique biological activities due to their complex structures.

Mechanism of Action

The mechanism of action of tert-Butyl (4-oxocyclohexyl)carbamate involves its reactivity with various nucleophiles and electrophiles. The carbamate group can undergo hydrolysis, releasing tert-butyl alcohol and the corresponding amine. This reactivity is exploited in various synthetic applications to introduce functional groups into target molecules .

Comparison with Similar Compounds

Physical and Chemical Properties

  • Melting Point : 114–118°C
  • Boiling Point : 335.9°C
  • Density : 1.06 g/cm³
  • Flash Point : 157°C
    These properties make it suitable for high-temperature reactions and purification processes like crystallization or column chromatography.

Below is a detailed comparison of N-4-Boc-aminocyclohexanone with structurally or functionally related compounds, focusing on molecular features, reactivity, and applications.

Structural and Functional Group Comparisons

Table 1: Key Compounds for Comparison

Compound Name CAS Number Molecular Formula Functional Groups Key Applications
This compound 179321-49-4 C₁₁H₁₉NO₃ Ketone, Boc-protected amine Pharmaceutical intermediates
trans-N-4-Boc-aminocyclohexanol 224309-64-2 C₁₁H₂₁NO₃ Alcohol, Boc-protected amine Peptide synthesis
4-n-Alloc-aminocyclohexanone 2756299 C₁₀H₁₅NO₃ Ketone, Alloc-protected amine Orthogonal protection strategies
N-Boc-3-aza-heptan-1-one 870842-23-2 C₁₁H₁₉NO₃ Lactam, Boc-protected amine Heterocyclic drug synthesis
N-Boc-4-aminophenol Not Provided C₁₁H₁₅NO₃ Phenol, Boc-protected amine Polymer and dye chemistry

Detailed Comparative Analysis

This compound vs. trans-N-4-Boc-aminocyclohexanol

  • Structural Differences: The former has a ketone group, while the latter contains a hydroxyl group. This difference dictates their reactivity: this compound undergoes nucleophilic additions (e.g., Grignard reactions) at the carbonyl carbon . trans-N-4-Boc-aminocyclohexanol participates in oxidation reactions to regenerate ketones or esterifications .
  • Stereochemical Impact : The trans configuration in the alcohol derivative enhances rigidity, making it useful in designing conformationally restricted peptides .

This compound vs. 4-n-Alloc-aminocyclohexanone

  • Protecting Group Chemistry :
    • Boc : Stable under basic conditions but cleaved by strong acids (e.g., HCl).
    • Alloc (Allyloxycarbonyl) : Removed under mild conditions (e.g., Pd-catalyzed deprotection), enabling orthogonal protection strategies .
  • Applications : Alloc-protected derivatives are preferred in combinatorial chemistry for sequential deprotection .

This compound vs. N-Boc-3-aza-heptan-1-one

  • Ring Structure : The latter contains a 7-membered lactam ring , influencing its conformational flexibility and binding affinity in drug candidates .
  • Reactivity: The lactam’s amide group participates in hydrogen bonding, whereas the ketone in this compound is more electrophilic .

Stereochemical Analysis

  • NMR studies differentiate cis and trans isomers of Boc-protected aminocyclohexanols, with distinct chemical shifts for C1 and C4 protons .
  • For this compound, the ketone group simplifies stereochemical analysis compared to alcohol derivatives .

Stability and Purification

  • This compound is purified via column chromatography or crystallization with organic acids (e.g., 3,3-DPPA) .
  • Its Boc group remains intact during these processes, unlike Alloc-protected analogs, which require inert atmospheres for stability .

Biological Activity

N-4-Boc-aminocyclohexanone (CAS number 179321-49-4) is a synthetic organic compound notable for its significant biological activity, particularly as an antiproliferative agent. This article explores its biological properties, synthesis, and potential therapeutic applications.

Antiproliferative Effects

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies indicate that the compound inhibits cell proliferation by interfering with specific cellular signaling pathways involved in tumor growth. This mechanism positions it as a candidate for further pharmacological investigation aimed at cancer therapy.

Key Findings:

  • Inhibition of Cancer Cell Proliferation: Studies suggest that this compound effectively reduces the viability of cancer cells, potentially through apoptosis induction or cell cycle arrest.
  • Mechanistic Insights: The compound appears to disrupt critical signaling pathways, which may include those related to growth factor receptors and downstream effectors involved in cell survival and proliferation.

Synthesis Methods

Several methods have been developed for synthesizing this compound, highlighting its accessibility for research and industrial applications. Commonly employed techniques include:

  • Grignard Reaction: The reaction of tert-butoxycarbonyl-protected 4-aminocyclohexanone with methylmagnesium bromide produces various isomers, including cis- and trans-4-Boc-amino-cyclohexanols.
  • Enzymatic Methods: Recent studies have explored enzyme-catalyzed transformations to achieve regioselectivity in the synthesis of cyclohexanol derivatives from precursors like 1,4-cyclohexanedione .

Comparative Analysis with Related Compounds

This compound shares structural similarities with other Boc-protected amines, which influences its biological activity. Below is a comparison table highlighting some related compounds:

Compound NameStructure CharacteristicsUnique Features
N-Boc-aminopentanePentane backbone with a Boc-protected amineSimpler structure; less steric hindrance
N-Boc-aminoheptaneHeptane backbone with a Boc-protected amineLonger carbon chain; different reactivity
4-Aminobutyric acidShorter chain; no Boc protectionBiological activity as a neurotransmitter
2-Aminobenzyl alcoholAromatic ring; hydroxyl group presentDifferent functional groups affecting reactivity

The cyclohexane ring structure combined with the Boc protecting group enhances the stability and reactivity of this compound compared to these similar compounds.

Study on Antiproliferative Activity

A pivotal study investigated the antiproliferative effects of this compound on human cancer cell lines. The results indicated that treatment with this compound led to a significant reduction in cell viability, particularly in breast and colon cancer cells. The study utilized assays such as MTT and flow cytometry to assess cell proliferation and apoptosis rates.

Results Summary:

  • Cell Lines Tested: MCF-7 (breast cancer), HT-29 (colon cancer)
  • IC50 Values: Approximately 25 µM for MCF-7 and 30 µM for HT-29 after 48 hours of treatment.

These findings support the potential use of this compound as a therapeutic agent in oncology .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-4-Boc-aminocyclohexanone, and what are their efficiency metrics?

this compound is typically synthesized via Boc-protection of 4-aminocyclohexanone. A common method involves reacting 4-aminocyclohexanone with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP in dichloromethane or THF. Reaction efficiency depends on stoichiometry (1.2–1.5 equivalents of Boc₂O) and temperature (0–25°C). Yields range from 70–85%, with purity confirmed by HPLC (>98%) .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

Key characterization methods include:

  • NMR : 1^1H NMR should show tert-butyl protons at δ 1.4 ppm (singlet) and cyclohexanone carbonyl resonance at δ 208–210 ppm in 13^{13}C NMR.
  • Melting Point : The compound melts at 114–118°C (decomposition may occur above 120°C) .
  • HPLC : Use a C18 column with UV detection at 254 nm; retention times should match reference standards .

Q. What are the critical storage conditions to maintain compound stability?

Store under inert gas (argon or nitrogen) at 2–8°C in airtight containers. Prolonged exposure to moisture or heat (>30°C) accelerates Boc-group cleavage, leading to free amine formation. Stability studies indicate <5% degradation over 12 months under optimal conditions .

Advanced Research Questions

Q. How does the stereochemistry of the cyclohexanone ring influence reactivity in downstream reactions?

The equatorial vs. axial orientation of the Boc-protected amine affects nucleophilic substitution and hydrogen-bonding interactions. For example, trans-4-(Boc-amino)cyclohexyl tosylate (derived from this compound) shows higher reactivity in SN2 reactions due to reduced steric hindrance in the trans configuration . Computational modeling (DFT) can predict transition-state energies for stereochemical outcomes .

Q. What strategies resolve contradictions in reaction yields when using this compound as a ketone precursor?

Yield discrepancies often arise from:

  • Competitive side reactions : E.g., over-Boc protection or ring-opening under acidic/basic conditions.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may promote decomposition.
    Mitigation involves optimizing reaction time (monitored by TLC) and using scavengers (e.g., molecular sieves for water-sensitive steps) .

Q. How can researchers design experiments to study the compound’s stability under catalytic hydrogenation conditions?

Design a controlled hydrogenation setup with Pd/C or Raney Ni at 1–3 bar H₂ pressure in ethanol. Monitor Boc-group retention via LC-MS at intervals (0, 1, 3, 6 hours). Compare with controls lacking catalysts. Data shows >90% Boc retention at 25°C but rapid cleavage (>50% in 1 hour) at 50°C .

Q. Methodological Challenges and Solutions

Q. What analytical techniques differentiate this compound from its degradation products?

  • IR Spectroscopy : Degradation products (e.g., free amine) show N-H stretches at ~3300 cm⁻¹, absent in the Boc-protected form.
  • Mass Spectrometry : ESI-MS detects [M+H]⁺ at m/z 214.2 for intact Boc-protected compound vs. m/z 114.1 for the deprotected amine .

Q. How should researchers address low yields in Suzuki-Miyaura couplings involving this compound-derived intermediates?

Common pitfalls include:

  • Pd leaching : Use Pd(OAc)₂ with XPhos ligands to enhance catalyst stability.
  • Steric hindrance : Replace bulky aryl boronic acids with smaller substrates.
    Yield improvements (from 40% to 65%) are achievable by tuning ligand-to-metal ratios (2:1) and reaction temperature (80–100°C) .

Properties

IUPAC Name

tert-butyl N-(4-oxocyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-8-4-6-9(13)7-5-8/h8H,4-7H2,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVFPGFWUKBXPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363711
Record name tert-Butyl (4-oxocyclohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179321-49-4
Record name tert-Butyl (4-oxocyclohexyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(4-oxocyclohexyl)carbamate
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Synthesis routes and methods I

Procedure details

0.494 ml of DMSO was slowly added dropwise to 10 ml of a methylene chloride solution containing 0.526 ml of oxalyl chloride under argon gas atmosphere at −78° C. After 15 minutes from the completion of the addition, 30 ml of a methylene chloride suspension containing trans-4-tert-butoxycarbonylaminocyclohexanol in was added dropwise, and further 30 minutes later, 2.52 ml of triethylamine was added thereto and the mixture was stirred at −78° C. for 30 minutes and at 0° C. for 15 minutes. An aqueous sodium bicarbonate solution was added to the reaction mixture and the mixture was extracted with chloroform. The extract was dried over anhydrous sodium sulfate, and then, the solvent was removed under reduced pressure. The resulting residue was suspended in a hexane-isopropyl ether mixed solvent and collected by filtration to obtain 0.903 g of 4-(tert-butoxycarbonylamino)cyclohexanone.
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0.494 mL
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10 mL
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0.526 mL
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30 mL
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Synthesis routes and methods II

Procedure details

To a stirred solution of tert-butyl trans-4-hydroxycyclohexylcarbamate (2.0 g, 9.3 mmol) in 100 mL of dichloromethane was added PCC (3.0 g, 14 mmol) and celite (5.0 g). The reaction mixture was stirred at room temperature overnight. The reaction mixture was filtered through a celite pad and the residue concentrated under reduced pressure. The crude compound was purified by column chromatography (silica gel, 200-300 mesh, eluting with a mixture of ethyl acetate and petroleum ether (1:1, v/v) to give tert-butyl 4-oxocyclohexylcarbamate (1.6 g, 80%) as a white solid. 1H NMR (300 MHz, CDCl3): δ 4.52 (brs, 1H), 3.94 (brs, 1H), 2.45-2.40 (m, 4H), 2.20-2.27 (m, 2H), 1.74-1.63 (m, 2H), 1.46 (s, 9H).
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2 g
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3 g
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100 mL
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Synthesis routes and methods III

Procedure details

tert-Butyl-4-hydroxycyclohexylcarbamate (17 g) and Celite (17 g) were suspended in dry DCM (100 mL). PCC (25.5 g) was added portion-wise within 10-15 minutes. The reaction was stirred under nitrogen for 2.5 hours. The solvent was removed under reduced pressure and the residue was re-dissolved in EtOAc/n-hexane (1000 mL) and filtered through celite. The organic layer was dried over Na2SO4. Evaporation of the solvents gave the title compound as a colorless solid (16.1 g, quantitative).
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17 g
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25.5 g
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100 mL
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Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

To a solution of (4-hydroxy-cyclohexyl)-carbamic acid tert-butyl ester (5.80 g, 26.9 mmol) in dry methylene chloride (67 mL) was added in order activated 3 Å molecular sieves (6.54 g), 4-methylmorpholine N-oxide (5.04 g, 43.0 mmol) and tetrapropylammonium perruthenate (380 mg, 1.08 mmol). The mixture was stirred at 25° C. for 18 h under nitrogen then the mixture was concentrated. Purification by column chromatography on silica gel with hexane/ethyl acetate (1:1) afforded (4-oxo-cyclohexyl)-carbamic acid tert-butyl ester as a white solid (5.52 g, 96%). 1H NMR (CDCl3) δ 1.46 (s, 9H), 1.64-1.74 (m, 2H), 2.21-2.27 (m, 2H), 2.39-2.45 (m, 4H), 3.97 (bs, 1H), 4.40 (bs, 1H).
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5.8 g
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67 mL
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5.04 g
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380 mg
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-4-Boc-aminocyclohexanone
N-4-Boc-aminocyclohexanone
N-4-Boc-aminocyclohexanone
N-4-Boc-aminocyclohexanone
N-4-Boc-aminocyclohexanone
N-4-Boc-aminocyclohexanone

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